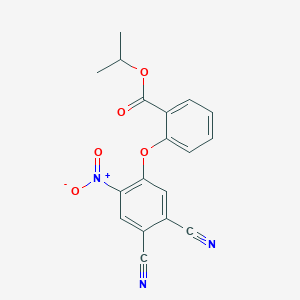
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, also known as BFBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFBM is a piperazine derivative and belongs to the class of phenylpiperazines. It is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its ease of synthesis. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to have low toxicity in animal models.
One of the limitations of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is its limited solubility in water. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This limits its application in certain experiments that require water-soluble compounds.
Direcciones Futuras
There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine. One of the future directions is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders. Another future direction is the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer. The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine needs to be further elucidated to understand its potential applications in various fields.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine can be easily synthesized in large quantities with a purity of over 98%. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential applications in the field of neuroscience and oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine, including the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential therapeutic agent for the treatment of depression and anxiety disorders and the development of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a potential chemotherapeutic agent for the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine as a white crystalline powder with a purity of over 98%. The synthesis of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been the subject of extensive research due to its potential applications in various fields. One of the major applications of 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine is in the field of neuroscience. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential therapeutic agent for the treatment of depression and anxiety disorders.
1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential applications in the field of oncology. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(3-bromo-4-fluorobenzyl)-4-(2-methylphenyl)piperazine has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-17(20)16(19)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLTIAGNFPDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258404 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
![1-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6059769.png)
![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059800.png)